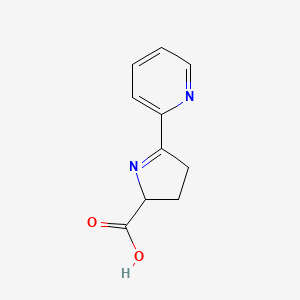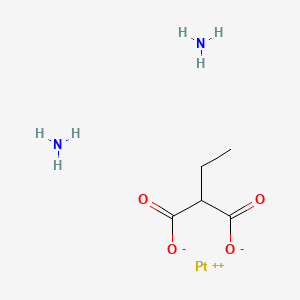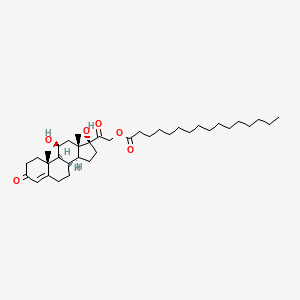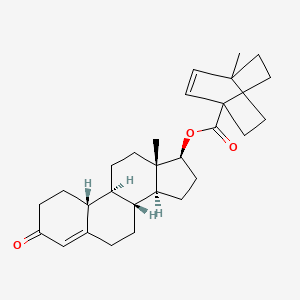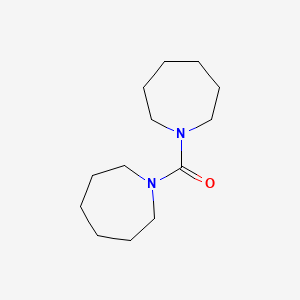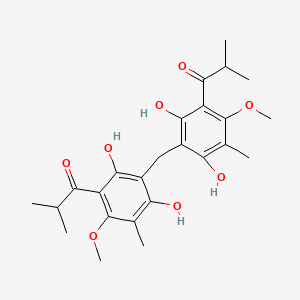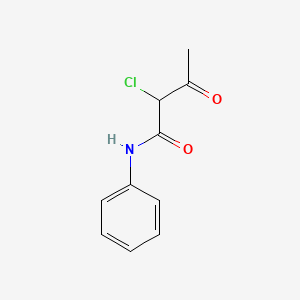![molecular formula C18H21Cl2N3O3S B1199326 (2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1199326.png)
(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester is a pyrrolidinecarboxylic acid and a carboxylic acid.
Aplicaciones Científicas De Investigación
Antioxidant Activity
The compound "(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester" shares structural similarity with various oxadiazole derivatives. The 1,3,4-oxadiazole moiety, in particular, has been studied extensively for its antioxidant properties. For instance, new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and showed significant free-radical scavenging ability in DPPH and ferric reducing antioxidant power (FRAP) assays (Shakir, Ariffin, & Abdulla, 2014). Similarly, a comparison between the antioxidant activity of 2,5-disubstituted 1,3,4-oxadiazoles containing heteroaromatic rings and aromatic rings demonstrated that compounds with aromatic groups at the 2nd position exhibited significant activity, emphasizing the influence of structural variation on antioxidant properties (Maheshwari, Chawla, & Saraf, 2011).
Antitumor Activity
The antitumor potential of oxadiazole derivatives has also been explored. Notably, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and tested for antitumor activity against a panel of 11 cell lines in vitro. One of the compounds exhibited potent activity, indicating the therapeutic potential of such structures (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Synthesis and Characterization
The synthesis and characterization of compounds containing the 1,3,4-oxadiazole moiety are crucial for understanding their properties and potential applications. Various studies have described the synthesis of novel derivatives and their subsequent characterization using techniques like IR, NMR, and HRMS. For instance, the synthesis and insecticidal activity of some 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid have been documented, illustrating the diverse applications and the importance of structural characterization (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).
Optical Properties
The optical properties of compounds containing the 1,3,4-oxadiazole moiety have been a subject of interest as well. A study on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives showed that their absorption and emission were less correlated with substituent groups, indicating the potential for tailoring optical properties for specific applications (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Propiedades
Fórmula molecular |
C18H21Cl2N3O3S |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H21Cl2N3O3S/c1-18(2,3)26-17(24)23-8-4-5-14(23)15-21-22-16(25-15)27-10-11-6-7-12(19)9-13(11)20/h6-7,9,14H,4-5,8,10H2,1-3H3/t14-/m0/s1 |
Clave InChI |
JDZKHMFWSIVDHP-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



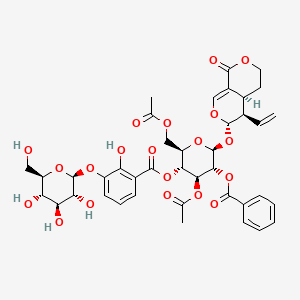
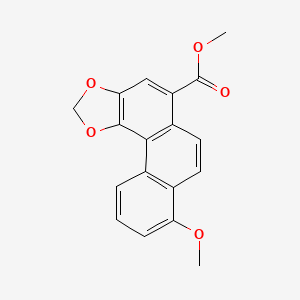
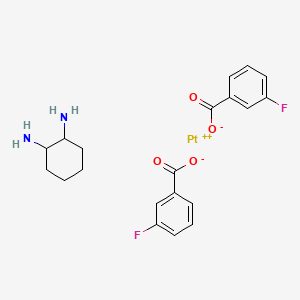

![2-[(3R,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B1199249.png)
